
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate, also known as CPP-115, is a compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Wirkmechanismus
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain, which is important for studying the role of GABA in various neurological disorders. However, one limitation of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate. One area of interest is its potential use in treating substance use disorders, as it has been shown to be effective in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects. In addition, further research is needed to determine the optimal dosing and safety profile of ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate for use in humans.
Synthesemethoden
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anxiolytic effects, suggesting its potential use in treating anxiety disorders.
Eigenschaften
IUPAC Name |
ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLMFNZUJLSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428821 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

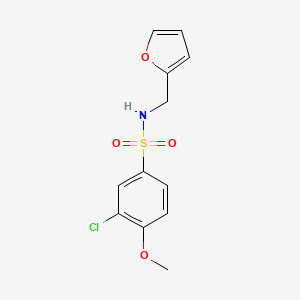
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
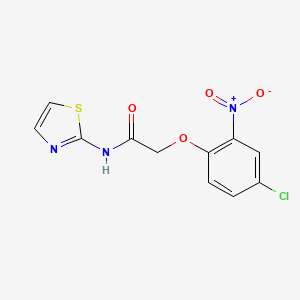
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
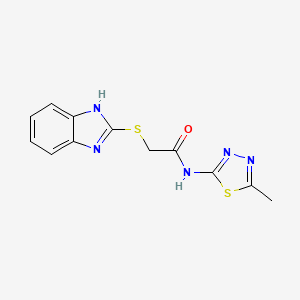

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
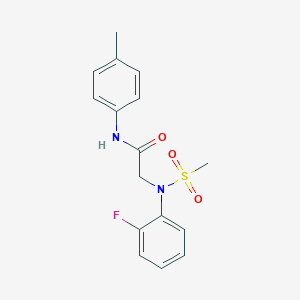
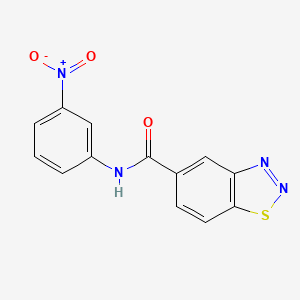
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)
